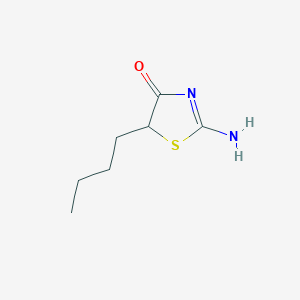

2-Amino-5-butyl-1,3-thiazol-4-one

Description

Significance of the 1,3-Thiazol-4-one Heterocyclic Scaffold in Organic and Medicinal Chemistry

The 1,3-thiazol-4-one ring system is a five-membered heterocycle containing a sulfur atom, a nitrogen atom, and a carbonyl group. This unique arrangement of atoms imparts a distinct electronic and steric character to the molecule, making it a versatile building block in organic synthesis and a key pharmacophore in drug discovery.

The significance of the 1,3-thiazole scaffold, the parent structure of 1,3-thiazol-4-ones, is underscored by its presence in numerous clinically approved drugs with a broad spectrum of therapeutic applications. nih.gov These include antiviral agents like Ritonavir, antimicrobial drugs such as Sulfathiazole, and non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. nih.gov The thiazole (B1198619) ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows for effective binding to a diverse range of biological targets. nih.gov

The introduction of a carbonyl group at the 4-position, creating the 1,3-thiazol-4-one core, further enhances the scaffold's chemical reactivity and potential for biological activity. The active methylene (B1212753) group adjacent to the carbonyl function serves as a valuable handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. researchgate.netkau.edu.sa This synthetic accessibility, coupled with the inherent biological potential of the scaffold, has made 1,3-thiazol-4-one and its derivatives a focal point of research in medicinal chemistry. Studies have revealed that compounds incorporating this scaffold exhibit a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govnih.gov

Overview of the 2-Amino-1,3-thiazol-4-one Core Structure and its Derivatives

The 2-amino-1,3-thiazol-4-one core structure, also known as pseudothiohydantoin, represents a particularly important class of 1,3-thiazol-4-one derivatives. nih.gov The presence of an amino group at the 2-position introduces a key functional group that can participate in hydrogen bonding and can be readily derivatized, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

The synthesis of the 2-amino-1,3-thiazol-4-one core typically involves the condensation of thiourea (B124793) with an α-haloacetic acid or its ester. researchgate.netkau.edu.sa This straightforward synthetic route has facilitated the preparation of a large library of derivatives with diverse substituents at various positions of the thiazole ring. For instance, substitution at the 5-position can be achieved by using appropriately substituted α-haloacetic acids in the initial cyclization reaction.

The chemical reactivity of the 2-amino-1,3-thiazol-4-one core is characterized by the nucleophilicity of the amino group and the reactivity of the methylene group at the 5-position. researchgate.netkau.edu.sa The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to the formation of a wide range of N-substituted derivatives. nih.gov The active methylene group can participate in condensation reactions with aldehydes and ketones, yielding 5-ylidene derivatives. nih.gov

The versatility of the 2-amino-1,3-thiazol-4-one scaffold has been exploited in the development of compounds with a broad spectrum of biological activities. These derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Current Research Landscape and Emerging Trends for 2-Amino-5-butyl-1,3-thiazol-4-one

Within the broader family of 2-amino-1,3-thiazol-4-one derivatives, this compound has garnered attention due to the presence of the butyl group at the 5-position. The introduction of this lipophilic alkyl chain can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross cell membranes and interact with specific biological targets.

Current research on this compound and its analogs is focused on several key areas:

Synthesis and Derivatization: Researchers continue to explore new and efficient synthetic methods for the preparation of this compound and its derivatives. This includes the development of one-pot, multi-component reactions and the use of novel catalysts to improve yields and reduce reaction times. chemscene.com

Biological Evaluation: A significant portion of the research is dedicated to investigating the biological activities of these compounds. This involves screening against a wide range of targets, including enzymes, receptors, and whole cells, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers aim to understand the key structural features required for potency and selectivity. This knowledge is crucial for the rational design of more effective and safer drug candidates.

Emerging trends in the field include the use of computational modeling and in silico screening to predict the biological activity of new derivatives and to guide synthetic efforts. Furthermore, there is a growing interest in the development of hybrid molecules that combine the 2-amino-1,3-thiazol-4-one scaffold with other pharmacologically active moieties to create multifunctional compounds with enhanced therapeutic potential.

Table of Compound Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-1,3-thiazolidin-4-one | nih.gov |

| Molecular Formula | C3H6N2OS | nih.gov |

| Molecular Weight | 118.16 g/mol | nih.gov |

| Canonical SMILES | C1C(=O)NC(S1)N | nih.gov |

| InChI Key | LRIYFYUQOIQGQV-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3805-18-3 |

|---|---|

Molecular Formula |

C7H12N2OS |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-amino-5-butyl-1,3-thiazol-4-one |

InChI |

InChI=1S/C7H12N2OS/c1-2-3-4-5-6(10)9-7(8)11-5/h5H,2-4H2,1H3,(H2,8,9,10) |

InChI Key |

RBXFQGUARPUEMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N=C(S1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Butyl 1,3 Thiazol 4 One

Electrophilic Substitution Reactions of the Thiazole (B1198619) Ring

The thiazole ring in 2-aminothiazole (B372263) derivatives exhibits a degree of aromaticity, rendering it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the substituents already present on the ring. The amino group at the 2-position is a strong activating group, directing incoming electrophiles primarily to the 5-position. However, in 2-amino-5-butyl-1,3-thiazol-4-one, the 5-position is already occupied by the butyl group.

While direct electrophilic substitution on the carbon backbone of the thiazole ring in this compound is not extensively documented, general principles of thiazole chemistry suggest that electrophilic attack would be challenging due to the presence of the electron-withdrawing carbonyl group at the 4-position and the deactivating effect of the thiazole sulfur atom. pharmaguideline.com However, under forcing conditions or with highly reactive electrophiles, substitution might occur, though potentially with low regioselectivity and yield.

| Reaction Type | Reagent | Position of Substitution | Notes |

| Halogenation | CuX₂ (X = Cl, Br) | 5-position | Generally observed in 2-aminothiazoles. nih.govfigshare.com |

| Nitration | Nitrating mixture | - | Challenging due to ring deactivation. |

| Sulfonation | Sulfuric acid | - | Challenging due to ring deactivation. |

Nucleophilic Substitution Reactions Involving the Amino Group

The exocyclic amino group at the 2-position of this compound is a key site for nucleophilic reactions. This primary amine can readily react with a variety of electrophiles, allowing for the introduction of diverse functionalities. These reactions are fundamental to the synthesis of a wide array of derivatives with modified biological activities.

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This is a widely used method to introduce various acyl groups. nih.govnih.gov

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. nih.gov

Alkylation: Introduction of alkyl groups, though this can sometimes lead to a mixture of N-alkylated and ring-alkylated products.

Formation of Schiff Bases: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines. nih.gov

Urea and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates, respectively. nih.govmdpi.com

These reactions are typically carried out under standard conditions and provide a straightforward means to explore the structure-activity relationships of this compound class. For instance, the synthesis of N-acyl and N-aryl derivatives has been a common strategy in the development of biologically active aminothiazoles. nih.govnih.gov

Oxidation Reactions and Formation of Oxidized Derivatives

The 2-aminothiazole scaffold can undergo oxidation at several sites. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone, although this generally requires strong oxidizing agents. The electrochemical oxidation of 2-aminothiazole has been studied and can lead to the formation of azo compounds through a 2-electron, 2-proton mechanism. niscpr.res.in

While specific studies on the oxidation of this compound are limited, the general reactivity of the 2-aminothiazole core suggests that oxidation of the amino group or the thiazole sulfur is possible. The sulfide (B99878) moiety of some thiazole derivatives has been successfully oxidized to the corresponding sulfonyl compound using reagents like oxone. nih.gov

Reduction Reactions Modifying Functional Groups

The functional groups of this compound can be targeted for reduction. The carbonyl group of the thiazolone ring can potentially be reduced to a hydroxyl group, although this might require specific reducing agents to avoid affecting other parts of the molecule.

A notable reduction reaction involves the conversion of a related 2-aminothiazole derivative. The reduction of a 2-amino-3-oxo-N-thiazole-2-yl-butyramide intermediate with zinc dust in acetic acid has been reported to furnish a pyrrole (B145914) derivative. rsc.org This indicates that the thiazole ring system can be modified under reductive conditions.

Functional Group Interconversions at the 2-Amino and 5-Butyl Positions

Functional group interconversions offer a powerful tool for modifying the properties of this compound. organic-chemistry.orgyoutube.com At the 2-amino position, diazotization followed by Sandmeyer-type reactions could potentially replace the amino group with halogens, a cyano group, or a hydroxyl group. nih.gov

The 5-butyl group, being an alkyl chain, is generally less reactive. However, it could potentially be functionalized through free-radical halogenation at the benzylic-like position adjacent to the thiazole ring, if such a position were present. In the case of the butyl group, selective oxidation of the terminal methyl group or other positions on the chain would require sophisticated and highly selective reagents.

Synthesis of Hybrid Molecules and Conjugates Incorporating the 2-Amino-1,3-thiazol-4-one Scaffold

The 2-amino-1,3-thiazol-4-one scaffold is a valuable building block for the synthesis of hybrid molecules and conjugates. nih.gov This strategy involves linking the thiazolone core to other pharmacologically active moieties to create new chemical entities with potentially enhanced or synergistic biological activities.

Examples of such strategies include:

Coupling with other heterocyclic systems: The amino group can be used as a handle to attach other heterocyclic rings, such as pyrimidines, triazoles, or indoles. nih.govchemmethod.com

Formation of peptide and amino acid conjugates: The amino group can be coupled with amino acids or peptide fragments to create peptidomimetics. nih.govnih.gov

Linkage to natural products: The scaffold can be incorporated into the structure of natural products to modify their properties. nih.gov

These approaches have been successfully employed in drug discovery programs to generate novel compounds with a wide range of biological targets. nih.gov

Regioselective Halogenation of 2-Amino-1,3-thiazole Derivatives

The regioselective halogenation of 2-aminothiazole derivatives is a well-established and important transformation. nih.govfigshare.comacs.org The position of halogenation can be controlled by the choice of reagents and reaction conditions.

Halogenation at the 5-position: Reaction of 2-aminothiazoles with copper(II) halides (CuX₂, where X = Cl, Br) in acetonitrile (B52724) at room temperature leads to regioselective halogenation at the 5-position. nih.gov

Halogenation at the 2-position: The amino group can be converted to a halogen via a Sandmeyer-type reaction using n-butyl nitrite (B80452) and a copper(I) halide (CuX, where X = Cl, Br, I). nih.gov

Dibromination: Using n-butyl nitrite and CuBr₂ at elevated temperatures can result in dibromination. nih.gov

Acylation Reactions of the Amino Group

The exocyclic amino group at the C2 position of the this compound ring system is a key site for chemical modification, readily undergoing acylation reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of a diverse range of N-acylated derivatives. The nucleophilicity of this primary amine facilitates its reaction with various acylating agents, including acyl chlorides and acid anhydrides, typically in the presence of a suitable base to neutralize the acid byproduct.

The acylation of 2-aminothiazole scaffolds is a well-established synthetic transformation. nih.govmdpi.com These reactions are generally carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent. Common solvents for these reactions include pyridine, which can also act as the base, or aprotic solvents like tetrahydrofuran (B95107) (THF) in the presence of a tertiary amine base such as triethylamine (B128534) or N-methylmorpholine. nih.govnih.gov

While specific studies on the acylation of this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on closely related structural analogs, such as 2-aminothiazol-4(5H)-one (also known as pseudothiohydantoin). For instance, the acetylation of pseudothiohydantoin has been successfully achieved by reacting it with acetic anhydride (B1165640). nih.gov This suggests that this compound would similarly react with acetic anhydride to yield N-(5-butyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide.

The general strategy involves the reaction of the 2-aminothiazolone derivative with an acylating agent. The reaction with acyl chlorides typically proceeds smoothly in the presence of a base to scavenge the hydrogen chloride that is formed. When using acid anhydrides, a base is also beneficial to facilitate the reaction. The choice of acylating agent allows for the introduction of various acyl groups, ranging from simple alkyl and aryl amides to more complex functionalities. mdpi.com

Below is a data table illustrating representative acylation reactions based on the reactivity of analogous 2-aminothiazole systems.

| Acylating Agent | Reagent/Catalyst | Solvent | Product |

| Acetic Anhydride | N-Methylmorpholine | Tetrahydrofuran (THF) | N-(5-butyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide |

| Benzoyl Chloride | Pyridine | Pyridine | N-(5-butyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide |

| Chloroacetyl Chloride | Triethylamine | Dichloromethane (DCM) | N-(5-butyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-chloroacetamide |

Table 1: Representative Acylation Reactions of the Amino Group

Spectroscopic and Structural Elucidation Studies of 2 Amino 5 Butyl 1,3 Thiazol 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-Amino-5-butyl-1,3-thiazol-4-one would be expected to exhibit characteristic signals corresponding to the various protons in the butyl chain and the amino group. The butyl group protons would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the thiazole (B1198619) ring. The chemical shifts of these signals would be influenced by their proximity to the heterocyclic ring. The protons of the amino (NH₂) group would likely appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals would be observed for the four unique carbons of the butyl group, as well as for the carbonyl carbon (C=O), the carbon bearing the amino group (C-NH₂), and the carbon at the 5-position of the thiazole ring. The chemical shifts of these carbons are indicative of their hybridization and electronic environment. For instance, the carbonyl carbon would resonate at a significantly downfield chemical shift.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| -CH₂- (thiazole ring) | Triplet | ~30-40 |

| -CH₂- | Multiplet | ~25-35 |

| -CH₂- | Multiplet | ~20-30 |

| -CH₃ | Triplet | ~14 |

| C=O | - | ~170-180 |

| C-NH₂ | - | ~160-170 |

| C5-butyl | - | ~120-130 |

| NH₂ | Broad Singlet | - |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3100-3500 cm⁻¹.

C=O stretching: The carbonyl group of the thiazol-4-one ring will show a strong absorption band in the range of 1680-1720 cm⁻¹. For instance, a C=O stretching frequency of an amide has been observed at 1681 cm⁻¹. researchgate.net

C=N stretching: The imine bond within the thiazole ring will have a characteristic stretching vibration around 1536 cm⁻¹. researchgate.net

C-N stretching: The stretching vibration of the C-N bond is also expected.

C-S stretching: The presence of the thioether linkage in the thiazole ring would be confirmed by a C-S stretching band, which is typically weaker and appears in the fingerprint region. A C=S stretching frequency has been noted at 1235 cm⁻¹. researchgate.net

C-H stretching: The aliphatic C-H bonds of the butyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net

The structures of many synthesized 2-aminothiazole (B372263) derivatives have been confirmed using FT-IR spectroscopy. derpharmachemica.comrsc.orgresearchgate.netrjptonline.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3100-3500 |

| Carbonyl (C=O) | C=O Stretch | 1680-1720 |

| Imine (C=N) | C=N Stretch | ~1530-1650 |

| Alkyl (C-H) | C-H Stretch | 2850-3000 |

| Thioether (C-S) | C-S Stretch | 600-800 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Electrospray Ionization (ESI-MS) is a soft ionization technique often used for polar molecules like this compound.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the molecule. The fragmentation pattern would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the butyl group, cleavage of the thiazole ring, and loss of small neutral molecules like CO or NH₃. The structures of many 2-aminothiazole derivatives are confirmed by mass spectral studies. derpharmachemica.comrsc.orgrjptonline.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 186.07 |

| [M-C₄H₉]⁺ | Loss of butyl group | 129.02 |

| [M-CO]⁺ | Loss of carbon monoxide | 158.08 |

| [M-NH₂]⁺ | Loss of amino group | 170.06 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing chromophores (the part of a molecule responsible for its color). The 2-amino-1,3-thiazol-4-one core constitutes a chromophoric system. The UV-Vis spectrum would likely show absorption bands corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these bands would be influenced by the solvent polarity. While specific UV-Vis data for this compound is not available in the provided search results, the spectroscopic behavior of similar thiazolidinone derivatives has been a subject of study. tandfonline.com

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique would confirm the planar structure of the thiazol-4-one ring and the conformation of the butyl chain in the solid state. The crystal structures of several related 2-aminothiazole derivatives have been reported, revealing details about their molecular geometry and packing in the crystal lattice. nih.govresearchgate.net For example, in the crystal structure of a related compound, the dihedral angle between the thiazole and a substituted phenyl ring was found to be 88.86°. nih.gov

Computational and Theoretical Investigations of 2 Amino 5 Butyl 1,3 Thiazol 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of a molecule. These methods are used to determine the electronic structure, conformational preferences, and spectroscopic features of 2-Amino-5-butyl-1,3-thiazol-4-one.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound can be analyzed through the calculation of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov For thiazolidinone derivatives, DFT calculations are commonly employed to map the electron density distribution across the molecule. tandfonline.comresearchgate.net

In analogous thiazole-derived compounds, the HOMO is often localized on the electron-rich portions of the molecule, such as the sulfur and nitrogen atoms of the thiazole (B1198619) ring, while the LUMO tends to be distributed over the electron-deficient sites. nih.gov A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, suggesting the molecule is more polarizable and can more readily participate in chemical reactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazolidinone Scaffold

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar thiazolidinone structures. Actual values for this compound would require specific calculations.

Conformational Analysis and Tautomerism

The 2-amino-1,3-thiazol-4-one core can exist in different tautomeric forms, primarily the amino and imino forms. nih.gov Computational studies on related 2-aminothiazolin-4-ones have utilized both ab initio and DFT methods to determine the most stable tautomer. nih.gov These studies often reveal that the relative energies of the tautomers are influenced by the substituents and the surrounding environment (gas phase vs. solvent). For many 2-substituted 1,3-thiazolidin-4-ones, the 2-amino tautomer is found to be the more stable form. nih.gov

Furthermore, the butyl group at the 5-position introduces conformational flexibility. Theoretical calculations can map the potential energy surface by rotating the single bonds within the butyl chain to identify the lowest energy conformer. DFT calculations have been successfully used to determine the most stable conformations of 5-substituted thiazolidin-4-one derivatives. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structure verification. For instance, theoretical vibrational frequencies can be calculated using DFT and are often scaled by an empirical factor to improve agreement with experimental FT-IR spectra. researchgate.net These calculations help in the assignment of characteristic vibrational modes, such as the stretching frequencies of the C=O, N-H, and C-N bonds. tandfonline.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. tandfonline.com

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely applied in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For the 2-amino-1,3-thiazol-4-one scaffold, docking studies have been performed to explore its binding to various biological targets. nih.govmdpi.com

In a typical molecular docking workflow for this compound, the 3D structure of the compound would first be optimized. Then, it would be "docked" into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on related 2-amino-1,3-thiazol-4(5H)-ones as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have utilized X-ray co-crystal structures to inform and validate docking predictions. nih.gov

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex.

For a compound like this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms is recorded. Analysis of this trajectory can provide information on the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of 2-amino-5-alkyl-1,3-thiazol-4-one derivatives, including the butyl analog, a dataset of compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. Studies on thiazolidine-4-one derivatives have successfully employed QSAR to develop predictive models for various biological activities. nih.gov

Based on the current scientific literature, there is no specific research available focusing on the computational and theoretical investigations of This compound . Searches for dedicated in silico studies, molecular modeling, or Density Functional Theory (DFT) analyses for this particular compound did not yield any specific results.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the in silico investigations of the molecular properties of this compound as requested. Scientific inquiry into the specific computational characteristics of this molecule has not been published in the available literature.

Structure Activity Relationship Sar Studies of 2 Amino 5 Butyl 1,3 Thiazol 4 One Analogues

Systematic Exploration of Substituent Effects on Biological Activity Profiles

For instance, in a series of 2-aminothiazole (B372263) derivatives, the introduction of substituted benzoyl groups at the 2-amino position led to a significant improvement in antitubercular activity. nih.gov Conversely, modifications to the central thiazole (B1198619) ring itself are often poorly tolerated, highlighting its critical role as a pharmacophore. nih.govmdpi.com The electronic properties of substituents also play a vital role; electron-withdrawing groups on aryl substituents can enhance antibacterial and antifungal activities. nih.gov The strategic placement of substituents is therefore a key factor in tuning the biological profile of these compounds.

Table 1: General Substituent Effects on the Biological Activity of Thiazole Analogues

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| 2-Amino Group | Substituted Benzoyl Groups | >128-fold improvement in antitubercular activity | nih.gov |

| 2-Amino Group | Acyl Groups (Aromatic/Aliphatic) | Aromatic amides showed a remarkable increase in antiproliferative activity over alkyl amides | nih.gov |

| 4-Position | 2-Pyridyl Group | Potent antitubercular activity; strict requirement for potency | nih.gov |

| 5-Position | Bromo Group | Resulted in moderate cytotoxic activity (IC₅₀: 6.61 to 9.34 µM) | nih.gov |

| 5-Position | Nitro Group | Decreased cytotoxic activity | mdpi.com |

SAR Associated with Modifications at the 2-Amino Position

The 2-amino group of the thiazol-4-one ring is a key site for structural modification and has been shown to be highly flexible in accommodating a variety of substituents. nih.govmdpi.com This position is frequently targeted to enhance potency and modulate pharmacokinetic properties.

Research has consistently demonstrated that N-acylation of the 2-amino group can significantly impact biological activity. For example, a series of 2-(arylamido) and 2-(alkylamido) thiazole derivatives were evaluated for their antiproliferative activity, where the arylamido analogues displayed a substantial increase in potency compared to their alkylamido counterparts. nih.gov In another study focused on antitubercular agents, derivatization of the 2-amino group of 2-amino-4-(pyrid-2-yl)thiazole with various aliphatic and aromatic acids yielded potent amides. nih.gov Specifically, the introduction of a N-(3-chlorobenzoyl) group resulted in one of the most active analogues, with a minimum inhibitory concentration (MIC) of 0.024 µM against Mycobacterium tuberculosis. nih.gov

Conversely, the presence of a free amino group can also be crucial for certain biological activities. For instance, in a series of antibacterial 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazoles, the unsubstituted amino group conferred the maximum activity, which decreased upon substitution in the order of methyl > ethyl > phenyl. nih.gov This highlights that the optimal substitution at the 2-amino position is highly dependent on the specific biological target.

Table 2: Effect of 2-Amino Position Modification on Biological Activity

| Base Scaffold | Modification at 2-Amino Position | Resulting Compound/Analogue | Biological Activity | Reference(s) |

|---|---|---|---|---|

| 2-Amino-4-(isothiocyanatomethyl)thiazole | Benzoyl chloride | 2-Benzamido-4-(isothiocyanatomethyl)-thiazole | Potent antiproliferative activity (IC₅₀: 0.2-1 µM) | nih.gov |

| 2-Amino-4-(pyrid-2-yl)thiazole | 3-Chlorobenzoyl chloride | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Potent antitubercular activity (MIC: 0.024 µM) | nih.gov |

| 2-Amino-4-(pyrid-2-yl)thiazole | Phenyl isocyanate | Urea derivative | Active antitubercular agent | mdpi.com |

| 2-Amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole | Unsubstituted (free amine) | 2-Amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole | Maximum antibacterial activity | nih.gov |

SAR Associated with the Alkyl/Butyl Group at the 5-Position

The substituent at the C5-position of the 1,3-thiazol-4-one ring plays a significant role in modulating the lipophilicity and steric profile of the molecule, thereby influencing its interaction with biological targets. In the context of 2-amino-5-butyl-1,3-thiazol-4-one, the butyl group is a key determinant of activity.

Studies on related 4-thiazolidinone (B1220212) derivatives have shown that the nature of the C5 substituent is critical. For instance, the introduction of bulky or lipophilic groups at this position can enhance binding to hydrophobic pockets in target enzymes. nih.gov In a series of 11β-HSD1 inhibitors based on the 2-amino-1,3-thiazol-4(5H)-one scaffold, the insertion of various alkyl groups at the 5-position was explored. nih.gov While this particular study focused on spirocycloalkyl groups, it underscores the principle that modifying the C5-position is a valid strategy for improving potency.

In anticancer research, the substitution at C5 has shown varied effects. The introduction of a methyl group at the C5-position of the thiazole core was found to decrease cytotoxic potency. nih.gov However, other studies on 5-substituted-4-thiazolidinones have identified active anticancer agents, suggesting the effect is highly context-dependent. nih.govnih.gov For the specific case of a butyl group, its flexible, lipophilic nature is likely to be a critical factor for activity, potentially through favorable van der Waals interactions within a target's binding site. The optimal length and branching of the alkyl chain at C5 are crucial parameters that require systematic exploration for each biological target.

Influence of the 1,3-Thiazol-4-one Ring System on Biological Efficacy

The 1,3-thiazol-4-one ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a hydrogen bond acceptor and donor, facilitating strong interactions with biological targets. mdpi.comnih.gov Its inherent structural features are considered essential for the biological efficacy of its derivatives.

Bioisosteric replacement is a common strategy to probe the importance of a core scaffold. acs.org Replacing the oxygen atom in an oxadiazole ring with a sulfur atom to form a thiadiazole, a close relative of the thiazole system, can lead to compounds with similar biological profiles but altered physicochemical properties like polarity and metabolic stability. nih.govrsc.org For example, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole in a series of (5-benzylthiazol-2-yl)benzamides resulted in a significant enhancement of anti-leukemic activity. nih.gov Such studies confirm that while the core heterocyclic system is crucial, subtle changes through bioisosteric replacement can be a powerful tool for lead optimization. The 1,3-thiazol-4-one ring, therefore, serves as a critical anchor for orienting substituents in the correct conformation for target binding.

Stereochemical Contributions to Activity and Selectivity

When the C5-position of the 1,3-thiazol-4-one ring is substituted with a group that creates a chiral center, the stereochemistry can have a profound impact on biological activity and target selectivity. The differential interaction of enantiomers with a chiral biological target, such as an enzyme or receptor, is a well-established principle in pharmacology.

Although specific studies on the stereochemistry of this compound are not prevalent, research on related chiral heterocycles provides valuable insights. For instance, in the development of selective PI3K-beta inhibitors, the stereochemistry of substituents on a bicyclic core was a determining factor for potency and selectivity. nih.gov Similarly, studies on other chiral thiazolidinone derivatives have shown that a specific enantiomer often possesses the majority of the desired biological activity.

The three-dimensional arrangement of the butyl group at the C5-position would dictate how the molecule fits into a binding pocket. One enantiomer may position the alkyl chain for optimal hydrophobic interactions, while the other may cause steric clashes or fail to achieve the necessary binding orientation. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the development of any chiral 2-amino-5-substituted-1,3-thiazol-4-one to fully understand the SAR and identify the more active stereoisomer.

Rational Design Strategies Based on SAR Insights

The culmination of SAR studies is the application of the acquired knowledge to the rational design of new, improved analogues. acs.org By understanding which structural features are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties, medicinal chemists can move beyond random screening to a more targeted approach. nih.gov

For example, insights from SAR studies on PI3K-beta inhibitors, which identified the importance of a carbonyl group, a morpholine (B109124) hinge binder, and a lipophilic group, led to the design of a novel thiazolopyrimidinone series that met these requirements and resulted in potent and selective inhibitors. nih.gov In the case of 2-amino-1,3-thiazol-4-one derivatives, SAR has shown that the 2-amino position is highly adaptable. nih.gov This insight allows for the rational design of libraries with diverse substitutions at this position to target specific pockets in an enzyme active site. nih.gov

Combining SAR data with computational methods like molecular docking can further refine the design process. mdpi.com For instance, if SAR data indicates that a bulky, lipophilic group at the C5-position is favorable, docking studies can help predict the optimal size and shape of that group to maximize interactions with a hydrophobic pocket in the target protein. This synergy between empirical SAR data and computational modeling accelerates the discovery of lead compounds with improved efficacy and drug-like properties. acs.org

Investigations into Potential Biological Activities and Mechanisms of Action in Vitro

Enzyme Inhibition Studies

Cyclooxygenase (COX) Isozyme Inhibition

The 2-aminothiazole (B372263) scaffold is a core structure in many compounds evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Thiazole (B1198619) derivatives have been the subject of computational design and evaluation for their inhibitory action against COX. sciepub.comsciepub.com Some studies have focused on designing these derivatives to be selective inhibitors of the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable trait for anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov

Research into imidazo[2,1-b]thiazole (B1210989) derivatives, which contain a thiazole ring, has shown selective and potent inhibition of the COX-2 isoenzyme. researchgate.net Furthermore, the substitution pattern on the thiazole ring plays a crucial role in the inhibitory activity and selectivity. For instance, the introduction of two phenyl rings at positions 4 and 5 of the thiazole ring has been shown to lead to a preference for COX-2 inhibition. nih.gov While these findings highlight the potential of the 2-aminothiazole core in COX inhibition, specific in vitro data for 2-Amino-5-butyl-1,3-thiazol-4-one is not detailed in the reviewed literature.

11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) Inhibition

The 2-amino-1,3-thiazol-4(5H)-one scaffold has been extensively investigated for its potent and selective inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). nih.gov This enzyme is a key target for metabolic syndrome-related diseases. nih.gov Structure-activity relationship studies have demonstrated that substitutions at the 5-position of the thiazolone ring, including with alkyl groups, can yield potent inhibitors of 11beta-HSD1. nih.gov

One study explored a series of 2-amino-1,3-thiazol-4(5H)-ones with various cycloalkylamines at the 2-position and alkyl or spirocycloalkyl groups at the 5-position. nih.gov This work identified several potent 11beta-HSD1 inhibitors. nih.gov An X-ray co-crystal structure of a human 11beta-HSD1 with one of these inhibitors revealed a large lipophilic pocket that can be accessed by substitutions at the 2-position of the thiazolone ring. nih.gov To enhance potency, analogues with larger lipophilic groups at this position were synthesized, leading to a potent inhibitor of human 11beta-HSD1 with a Ki of 3 nM. nih.gov

Table 1: Inhibition of 11beta-HSD1 by 2-amino-1,3-thiazol-4(5H)-one Analogs

| Compound | Substitution | Ki (nM) |

|---|---|---|

| Analog 1 | Varies | 28 |

| Analog 2 | 3-noradamantyl | 3 |

Data sourced from reference nih.gov

Ketol-Acid Reductoisomerase (KARI) Inhibition and Mechanism

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms, making it a target for herbicides and antimicrobial agents. nih.gov The 2-aminothiazole scaffold has been investigated for its potential to inhibit KARI. bohrium.com Studies on 2-aminothiazole derivatives have shown antimycobacterial activity, with some compounds exhibiting significant inhibitory potential against Mycobacterium tuberculosis. bohrium.com Docking studies of these molecules with the β-Ketoacyl-ACP Synthase (KasA) protein of M. tuberculosis have been performed to understand their mechanism of action. bohrium.com

One study on KARI inhibitors identified a potent compound with a Ki of 95.4 nM that also impeded the growth of virulent M. tuberculosis cells. uq.edu.au It was noted that modifications to the thiazole ring led to a significant decrease in potency. uq.edu.au While the 2-aminothiazole core is present in some KARI inhibitors, specific data on the inhibitory activity of this compound against KARI is not available in the reviewed literature.

Protein Kinase Inhibition (e.g., Aurora Kinase, PIM Kinase, Tyrosine Kinases)

The 2-aminothiazole framework is a recognized scaffold for the development of protein kinase inhibitors, which are crucial in cancer therapy. rsc.orgmdpi.comnih.gov Derivatives of 2-aminothiazole have been identified as novel allosteric inhibitors of protein kinase CK2, demonstrating a non-competitive mode of action with respect to ATP. nih.govescholarship.org

Furthermore, 2-amino thiazole derivatives have been designed and investigated as potential inhibitors of Aurora kinases, which are key enzymes in tumor progression. nih.gov Structure-activity relationship studies have explored various substitutions on the thiazole ring to enhance inhibitory activity. mdpi.com For instance, some designs have incorporated a 4-bromophenyl motif at the fifth position of the thiazole ring. nih.gov A structurally related compound, a thiazolidine-2,4-dione derivative with a butoxyl-phenyl group, has been identified as a selective sphingosine (B13886) kinase-2 inhibitor. nih.gov

Table 2: Protein Kinase Inhibition by 2-Aminothiazole Derivatives

| Kinase Target | Compound Type | IC50 / Ki |

|---|---|---|

| CK2 | 2-aminothiazole derivative | IC50 = 3.4 µM |

| CK2 | 1,3-thiazole-5-carboxylic acid derivative | IC50 = 0.4 µM |

| CK2 and GSK3β | Aryl 2-aminothiazole | IC50 = 1.9 µM (CK2), 0.67 µM (GSK3β) |

| Aurora Kinase A | 2-aminothiazole derivative | - |

| Sphingosine Kinase-2 | Thiazolidine-2,4-dione derivative | - |

Carbonic Anhydrase Inhibition

Derivatives of 2-aminothiazole have shown significant inhibitory effects on carbonic anhydrase (CA) isoenzymes, particularly the cytosolic forms hCA I and hCA II. nih.govnih.gov In one study, a 2-amino-4-(4-chlorophenyl)thiazole compound was a potent inhibitor of hCA I with a Ki of 0.008 µM. nih.gov Another derivative, 2-amino-4-(4-bromophenyl)thiazole, effectively inhibited hCA II with a Ki of 0.124 µM. nih.gov

Further research on N-protected thiazole derivatives revealed Ki values in the nanomolar range against both hCA I and hCA II. nih.gov Specifically, the Ki values ranged from 46.85 to 587.53 nM for hCA I and from 35.01 to 578.06 nM for hCA II. nih.gov Kinetic studies of some of the most potent morpholine-based thiazole derivatives have shown a competitive mode of inhibition with a Ki value as low as 9.64 µM for bovine CA-II. rsc.org

Table 3: Inhibition of Carbonic Anhydrase (CA) Isozymes by 2-Aminothiazole Derivatives

| Compound | Isozyme | Ki (µM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 |

| N-protected thiazole derivatives | hCA I | 0.047 - 0.588 |

| N-protected thiazole derivatives | hCA II | 0.035 - 0.578 |

| Morpholine (B109124) derived thiazole | bovine CA-II | 9.64 |

Xanthine (B1682287) Oxidase Inhibitory Properties

A series of 2-amino-5-alkylidene-thiazol-4-ones have been evaluated for their in vitro inhibitory activity against the enzyme xanthine oxidase (XO). One study reported that a derivative, 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile, was the most potent inhibitor of commercial XO with an IC50 of 17.16 µg/mL. The same compound also inhibited XO from rat liver homogenate with an IC50 of 24.50 µg/mL. The study also noted that compounds with a 4-cyanobenzylidene group or an (indol-3-yl)methylene group at the 5-position of the thiazol-4-one moiety were moderately potent inhibitors of commercial XO.

Anti-inflammatory Activity Mechanisms (in vitro)

The anti-inflammatory potential of thiazole derivatives is often linked to their ability to modulate key pathways in the inflammatory cascade. Research into related heterocyclic compounds, such as 5-alkyl/aryl 2-amino 1,3,4-thiadiazole (B1197879) derivatives, suggests that a primary mechanism may involve the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. researchgate.net By selectively inhibiting COX-2 over its constitutive counterpart, COX-1, these compounds could reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Another significant anti-inflammatory mechanism involves the inhibition of nitric oxide (NO) synthesis. frontiersin.org In inflammatory conditions, high levels of NO are produced by inducible nitric oxide synthase (iNOS), contributing to vasodilation, cytotoxicity, and tissue damage. maastrichtuniversity.nl Thiazole-containing compounds may exert their anti-inflammatory effects by inhibiting the activity of iNOS, thereby reducing the excessive production of NO. frontiersin.orgmaastrichtuniversity.nl This inhibition can occur through competitive binding at the enzyme's active site, preventing the conversion of L-arginine to NO. frontiersin.org

Antimicrobial Activity Mechanisms (in vitro)

The 2-aminothiazole scaffold is a privileged structure in the development of new antimicrobial agents, with derivatives showing a range of antibacterial and antifungal activities.

Studies on libraries of 2-amino-5-alkylidene-thiazol-4-ones have demonstrated modest to significant antibacterial activity against a panel of bacterial strains. nih.gov These compounds have shown efficacy primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov However, they have generally been found to be inactive against other Gram-negative species like Salmonella typhimurium and Escherichia coli. nih.gov

The nature of the substituent at the 5-position of the heterocyclic ring appears to be a critical determinant of activity. Research on the related 2-amino-5-alkyl-1,3,4-thiadiazole series has shown that antibacterial activity is correlated with the length of the n-alkyl chain. jlu.edu.cn This suggests that the butyl group in this compound could play a significant role in its potential antibacterial profile. The lipophilicity conferred by the alkyl chain may influence the compound's ability to penetrate bacterial cell membranes.

Table 1: In Vitro Antibacterial Activity of Representative 2-Amino-5-alkylidene-thiazol-4-one Derivatives Data is representative of the compound class and not specific to this compound.

| Compound Class | Bacterial Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | Potent to Modest Activity | nih.gov |

| 2-Amino-5-alkylidene-thiazol-4-ones | Bacillus subtilis | Modest Activity | nih.gov |

| 2-Amino-5-alkylidene-thiazol-4-ones | Staphylococcus aureus | Modest Activity | nih.gov |

| 2-Amino-5-alkylidene-thiazol-4-ones | Salmonella typhimurium | No Activity | nih.gov |

| 2-Amino-5-alkylidene-thiazol-4-ones | Escherichia coli | No Activity | nih.gov |

The antifungal potential of this chemical class has been explored through the synthesis of various derivatives. For instance, 2-amino-4,5-diarylthiazole derivatives have been evaluated for their activity against pathogenic fungi. nih.gov One such derivative demonstrated significant activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) comparable to the standard antifungal drug fluconazole. nih.gov

The mechanism of antifungal action is likely multifaceted, potentially involving the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Isosteric replacement of the thiazole core with an oxazole (B20620) has been shown to improve antifungal activity in some series, suggesting that improved physicochemical properties, such as better penetration through microbial membranes, could be a key factor. mdpi.com

Table 2: In Vitro Antifungal Activity of a Representative 2-Amino-4,5-diarylthiazole Derivative Data is representative of the compound class and not specific to this compound.

| Compound | Fungal Strain | Reported MIC80 (μM) | Reference |

|---|---|---|---|

| Demethylated 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | 9 | nih.gov |

| Fluconazole (Reference) | Candida albicans | Not specified in text | nih.gov |

A promising and sophisticated antibacterial strategy involves targeting bacterial virulence factors rather than bacterial viability. nih.govnih.gov The Type III Secretion System (T3SS) is a needle-like apparatus used by many pathogenic Gram-negative bacteria, including Salmonella, Yersinia, and Pseudomonas, to inject toxins directly into host cells, a process essential for establishing infection. nih.govmdpi.com

In vitro studies have identified that compounds with a 2-imino-5-arylidenethiazolidin-4-one core, which is structurally related to 2-amino-thiazol-4-ones, act as potent inhibitors of the T3SS. nih.govnih.gov High-throughput screening identified these molecules as capable of disrupting the T3SS in Salmonella enterica serovar Typhimurium. nih.gov By inhibiting the T3SS, these compounds prevent the translocation of virulence factors, effectively disarming the bacteria without killing them. This anti-virulence approach is thought to apply less selective pressure for the development of drug resistance. mdpi.com

Anticancer Activity Mechanisms (in vitro)

The 2-aminothiazole scaffold is featured in several approved anticancer drugs and is a subject of intense investigation in oncology. Derivatives are being explored for their ability to inhibit cancer cell growth through various mechanisms.

Research has shown that 2-aminothiazole derivatives with lipophilic substituents, such as a butylidene group, at the 4- or 5-position of the thiazole ring exhibit moderate to good cytotoxic activity against human cancer cell lines, including lung cancer (H1299) and glioma (SHG-44) cells. nih.gov The presence of a butyl or related lipophilic group appears beneficial for cytotoxic potency, potentially by enhancing cell membrane permeability. nih.gov The antiproliferative activity of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit the growth of 50% of a cancer cell population.

Table 3: In Vitro Anticancer Activity of Representative 2-Aminothiazole Derivatives Data is representative of the compound class and not specific to this compound.

| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | Reported IC50 (μM) | Reference |

|---|---|---|---|---|

| 2-aminothiazole with butylidene substituent (analogue 20) | H1299 | Human Lung Cancer | 4.89 | nih.gov |

| 2-aminothiazole with butylidene substituent (analogue 20) | SHG-44 | Human Glioma | 4.03 | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamide (analogue 21) | K562 | Human Leukemia | 16.3 | nih.gov |

| β-amino carbonyl derivative (4u) | HCT116 | Colon Cancer | Selective Cytotoxicity | niscpr.res.in |

| β-amino carbonyl derivative (4u) | H1299 | Colon Cancer | Selective Cytotoxicity | niscpr.res.in |

The anticancer effects of thiazole derivatives are underpinned by their interference with fundamental cellular processes that govern cell survival and proliferation. One of the principal mechanisms is the induction of apoptosis, or programmed cell death. rsc.orgnih.gov Studies on related heterocyclic structures have shown that these compounds can trigger the mitochondrial apoptosis pathway. rsc.org This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a decrease in the mitochondrial membrane potential and the subsequent activation of the caspase cascade, which executes the apoptotic program. rsc.org

In addition to inducing apoptosis, these compounds can inhibit cell proliferation by causing cell cycle arrest. rsc.org By halting the cell cycle at specific checkpoints, such as the S or G2/M phase, the compounds prevent cancer cells from replicating their DNA and dividing. rsc.org

Furthermore, the antiproliferative activity of these molecules may be linked to the inhibition of critical cell signaling pathways that are often dysregulated in cancer. rsc.org Western blot analyses of related compounds have revealed the ability to suppress major oncogenic signaling cascades, including the RAS/Raf/MEK/ERK and the PI3K/AKT/mTOR pathways. rsc.org The simultaneous inhibition of these pathways can effectively shut down the signals that promote cancer cell growth, survival, and proliferation, making this a powerful anticancer strategy. rsc.org

Apoptosis Induction Mechanisms (in vitro)

Thiazole derivatives have been identified as potent inducers of apoptosis, a programmed cell death essential for tissue homeostasis. Studies on related 5-ene-2-arylaminothiazol-4(5H)-ones demonstrate that these compounds can trigger apoptosis in breast cancer cells (MCF-7) through both intrinsic and extrinsic pathways. nih.gov This is evidenced by their ability to reduce the mitochondrial membrane potential and activate a cascade of executioner caspases, including caspases 7, 8, 9, and 10. nih.gov

Further mechanistic analysis of a novel thiazolidinone compound showed it could modulate the expression of key proteins involved in apoptosis, such as tumor protein p53 and cytochrome C. nih.gov The release of cytochrome C from the mitochondria is a critical step in activating the intrinsic apoptotic pathway. researchgate.net Research on other thiazole analogues corroborates these findings, showing that their cytotoxic effects are often mediated through the activation of caspase-3/7, leading to cancer cell death. researchgate.net Additionally, an increased generation of reactive oxygen species (ROS) in cancer cells treated with these compounds suggests that ROS-mediated mechanisms may also contribute to their pro-apoptotic activity. nih.gov

Table 1: Observed In Vitro Apoptotic Effects of Thiazole Derivatives

| Mechanism | Observation | Affected Cell Line | Citation |

| Pathway Activation | Induction of intrinsic and extrinsic apoptotic pathways. | MCF-7 (Breast Cancer) | nih.gov |

| Caspase Activation | Activation of caspases 7, 8, 9, and 10. | MCF-7 (Breast Cancer) | nih.gov |

| Mitochondrial Effects | Reduction of mitochondrial membrane potential. | MCF-7 (Breast Cancer) | nih.gov |

| Protein Modulation | Altered expression of p53 and cytochrome C. | MCF-7 (Breast Cancer) | nih.gov |

| ROS Generation | Enhanced generation of reactive oxygen species. | MCF-7 (Breast Cancer) | nih.gov |

Multi-tyrosine Kinase Inhibition

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of kinase inhibitors. Certain 2-aminophenyl-5-halothiazole derivatives have shown inhibitory activity against Aurora kinases, which are crucial for cell cycle regulation. mdpi.comnih.gov In a similar vein, derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have been developed as potent inhibitors of the ALK/PI3K/AKT signaling pathway, which is frequently dysregulated in non-small cell lung cancer. acs.org One such compound demonstrated significant antiproliferative activity against A549 lung cancer cells by inducing G1-phase cell cycle arrest and promoting apoptosis through the inhibition of this kinase cascade. acs.org

Antioxidant Activity Mechanisms (in vitro)

Derivatives of 2-aminothiazole have been investigated for their antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. nih.govnih.gov The antioxidant mechanisms of these compounds are often multifaceted. For some thiazolyl-catechol compounds, two primary mechanisms are considered: electron transfer, characterized by their molecular orbital energy levels, and hydrogen atom transfer (HAT) from the phenolic hydroxyl groups. nih.gov

In vitro assays are commonly used to evaluate this activity. A series of 4-arylacetamido-2-amino-1,3-thiazoles were assessed for their antioxidant capabilities. mdpi.com Similarly, certain 2-aminothiazole sulfonamides demonstrated potent radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov The antioxidant potential can be significant, with some 2-amino-5-R-1,3,4-oxadiazoles containing a phenol (B47542) fragment showing higher activity than the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com This activity is attributed to their ability to inhibit free radical processes and scavenge reactive oxygen species. mdpi.com

Table 2: In Vitro Antioxidant Assays for Thiazole and Related Derivatives

| Compound Class | Assay | Observation | Citation |

| Thiazolyl-Catechol Derivatives | Antiradical, Electron Transfer | Significant antioxidant activity noted for specific derivatives. | nih.gov |

| 2-Aminothiazole Sulfonamides | DPPH Scavenging | Potent scavenging activity exhibited by select compounds. | nih.gov |

| 2-Amino-5-R-1,3,4-oxadiazoles | General Antioxidant | Activity found to be higher than 4-methyl-2,6-di-tert-butylphenol. | mdpi.com |

Modulation of Other Cellular Processes (in vitro)

Beyond apoptosis and kinase inhibition, the 2-aminothiazole core structure is implicated in the modulation of various other essential cellular functions.

Receptor Modulatory Effects

The versatility of the thiazole ring extends to its ability to interact with and modulate cellular receptors. A notable example is the identification of a pyrazolo[1,5-d]- nih.govmdpi.comnih.govtriazine derivative, which acts as a functionally selective, inverse agonist at the benzodiazepine (B76468) site of GABA(A) α5 receptors. researchgate.net This demonstrates the potential for thiazole-containing structures to selectively target specific receptor subtypes, thereby influencing neuronal signaling pathways. researchgate.net

Interactions with Specific Biomolecules

Derivatives of 2-amino-1,3-thiazol-4(5H)-one have been developed as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is a key target in the treatment of metabolic syndrome. X-ray co-crystal structures have revealed that these inhibitors bind within a large lipophilic pocket of the enzyme, demonstrating a specific and high-affinity interaction. nih.gov

In other research, 2-amino-4-thiazolidinone derivatives were identified as inhibitors of CysK1, a pyridoxal (B1214274) phosphate-dependent O-acetylsulfhydrylase involved in the essential cysteine biosynthetic pathway in microbial pathogens. nih.gov Furthermore, complex thiazole peptidomimetic analogues have been designed to interact with P-glycoprotein (P-gp), a transporter protein that plays a significant role in multidrug resistance in cancer cells. nih.gov These compounds were shown to increase the intracellular concentration of chemotherapy drugs, effectively reversing drug resistance in vitro. nih.gov

Influence on Metabolic Pathways (in vitro)

By interacting with key enzymes, 2-aminothiazole derivatives can influence metabolic pathways. The inhibition of 11β-HSD1 directly impacts glucocorticoid metabolism by blocking the conversion of inactive cortisone (B1669442) to active cortisol, a pathway associated with metabolic diseases. nih.gov Similarly, the inhibition of CysK1 by 2-amino-4-thiazolidinone derivatives disrupts the cysteine biosynthetic pathway, presenting a potential target for developing novel antibacterial agents. nih.gov

Applications in Advanced Research Fields

Utility as Building Blocks in Complex Organic Synthesis

The 2-amino-1,3-thiazol-4-one core is a valuable structural motif for synthetic chemists. Its utility stems from multiple reactive sites that allow for diverse functionalization, making it an excellent starting point for constructing more complex molecules. The amino group at the C2 position and the active methylene (B1212753) group at the C5 position are particularly important for synthetic transformations.

Research on related compounds, such as 2-amino-5-alkylidene-thiazol-4-ones, demonstrates the synthetic versatility of this heterocyclic system. researchgate.net Efficient one-pot, three-component reactions have been developed to synthesize these scaffolds, often starting from rhodanine (B49660) and various aldehydes and amines. researchgate.net This modularity allows for the creation of large libraries of derivatives. For instance, ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, which feature a similar core, have been synthesized by reacting α-bromo-β-keto esters with thiourea (B124793). researchgate.net

These synthetic routes underscore the potential of 2-Amino-5-butyl-1,3-thiazol-4-one as a key intermediate. The amino group can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. The carbonyl group and the adjacent methylene (in the case of the butyl substituent) also offer sites for condensation and functionalization, enabling the elongation of the alkyl chain or the introduction of new functional groups. The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a wide array of therapeutic agents. nih.gov

Development of Chemical Biology Tools and Probes

Chemical biology utilizes small molecules to study and manipulate biological systems. chemscene.com The 2-amino-1,3-thiazol-4-one scaffold has proven to be a privileged structure in this context, serving as the basis for potent and selective enzyme inhibitors that can be used as chemical probes.

A notable example is the development of 2-amino-1,3-thiazol-4(5H)-ones as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov In these studies, researchers systematically modified the 2-amino and 5-alkyl positions to optimize potency and selectivity. nih.gov An X-ray co-crystal structure of an inhibitor bound to the human 11β-HSD1 enzyme revealed how the thiazolone core fits into the active site, guiding further design. nih.gov One highly potent analog demonstrated the ability to inhibit the enzyme's activity in both liver and adipose tissue in animal models. nih.gov

Furthermore, the broader 2-aminothiazole class has been used to develop inhibitors for other critical biological targets, including Aurora kinases, which are involved in cell division and are targets for cancer therapy. nih.gov The ability to systematically modify the scaffold allows for the fine-tuning of inhibitory activity and selectivity. These findings suggest that this compound could be developed into a specific probe for studying enzyme function or as a lead compound in drug discovery programs.

| Research Finding Summary |

| Area of Application |

| Complex Organic Synthesis |

| Chemical Biology Probes |

| Agrochemical Research |

| Material Science |

Potential in Agrochemical Research and Development

The search for new, effective, and safe agrochemicals is a continuous effort. Heterocyclic compounds play a crucial role in this field, and structures related to this compound have shown significant promise. For example, the related compound 2-amino-5-tert-butyl-1,3,4-thiadiazole is utilized as a key ingredient in the development of herbicides and fungicides. chemimpex.com The 1,3,4-thiadiazole (B1197879) ring is a known pharmacophore in compounds with herbicidal activity, including commercial products like buthidiazole and tebuthiuron. researchgate.net

Studies on various 1,3,4-thiadiazole derivatives have demonstrated their efficacy against a range of weeds. researchgate.netresearchgate.netacs.org The biological activity of 2-amino-5-alkyl-1,3,4-thiadiazoles has been shown to correlate with the length of the alkyl chain at the C5 position, indicating that the butyl group in the title compound could confer specific activity. jlu.edu.cn Beyond herbicidal action, some thiadiazole derivatives also exhibit plant growth-regulating properties. chemimpex.comresearchgate.net

Given the structural similarities and the established biological activities of related thiadiazoles, this compound represents a strong candidate for screening and development in agrochemical applications. Its potential efficacy as a herbicide, fungicide, or plant growth regulator warrants further investigation.

Exploration in Material Science Applications

The field of material science increasingly relies on organic molecules to create functional materials with tailored electronic and optical properties. The thiazole (B1198619) ring is a valuable component in this area due to its rigid, planar structure and electron-deficient nature, which facilitates electron transport. nih.gov

Specifically, polymers incorporating the thiazolo[5,4-d]thiazole (B1587360) unit—a fused double-thiazole system—have been synthesized and shown to be effective semiconducting materials. exlibrisgroup.comnih.gov These polymers are used as donor materials in polymer solar cells, achieving significant power conversion efficiencies. exlibrisgroup.com The thiazole core is also used to construct porous organic polymers that exhibit solid-state luminescence, making them suitable for applications in optoelectronics and sensors. rsc.org

The this compound molecule contains the essential thiazole ring and features reactive handles (the amino and carbonyl groups) that could be used to incorporate it into a polymer backbone. This could be achieved through condensation polymerization or other coupling reactions. Additionally, thiazolidinone-based polymers have been designed as anti-biofilm coatings, demonstrating another avenue for the application of this scaffold in materials designed to control microbial growth on surfaces. nih.gov The potential to create novel polymers with unique electronic, optical, or bioactive properties makes this compound a molecule of interest for material science research.

Future Research Directions and Challenges for 2 Amino 5 Butyl 1,3 Thiazol 4 One Research

Innovation in Green and Sustainable Synthetic Methodologies

The chemical synthesis of 2-aminothiazolones, including the 5-butyl substituted variant, has traditionally relied on methods that may not align with the principles of green chemistry. Future research must prioritize the development of environmentally benign and sustainable synthetic routes.

Current Challenges and Future Directions:

Solvent and Catalyst Systems: Many existing protocols utilize volatile organic solvents and catalysts that pose environmental and health risks. A key challenge is to replace these with greener alternatives. Research into water-promoted syntheses of related heterocyclic compounds, such as 2-aminobenzothiazoles, has shown promise, suggesting that water could be an effective medium for the synthesis of 2-amino-5-butyl-1,3-thiazol-4-one, potentially accelerating reaction rates and simplifying procedures. rsc.org

Atom Economy and Waste Reduction: Multi-component reactions (MCRs) offer a promising strategy to improve atom economy and reduce waste. nih.govnih.gov Designing one-pot, three-component syntheses, for instance, by reacting an aldehyde, a primary amine, and a rhodanine (B49660) derivative, could provide a more direct and efficient route to 2-amino-5-alkylidenethiazol-4-ones. researchgate.net Microwave-assisted organic synthesis is another avenue that can lead to shorter reaction times and cleaner reactions. researchgate.net

Catalyst Innovation: The development and application of reusable, heterogeneous catalysts can significantly enhance the sustainability of the synthesis. nih.govnih.gov Exploring solid-supported catalysts or biocatalysts could lead to more efficient and environmentally friendly production methods.

| Synthetic Strategy | Advantages | Challenges | Future Research Focus |

| Water-promoted Synthesis | Environmentally benign solvent, potential rate acceleration. rsc.org | Solubility of reactants, optimization of reaction conditions. | Exploring a wider range of substrates and reaction conditions in aqueous media. |

| Multi-component Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. nih.govnih.gov | Finding suitable reaction conditions for the specific combination of reactants. | Design of novel MCRs for the synthesis of this compound and its derivatives. |

| Microwave-assisted Synthesis | Shorter reaction times, improved yields, cleaner reactions. researchgate.net | Scale-up limitations, requirement for specialized equipment. | Optimization of microwave parameters for efficient and scalable synthesis. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. nih.govnih.gov | Catalyst deactivation, mass transfer limitations. | Development of robust and highly active heterogeneous catalysts. |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While various biological activities have been reported for the 2-aminothiazolone scaffold, a comprehensive understanding of the molecular mechanisms of action for this compound is largely in its infancy. Future research should focus on unraveling the precise molecular interactions that underpin its biological effects.

Key Areas for Investigation:

Target Identification and Validation: A crucial first step is to identify the specific cellular targets with which the compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify binding partners.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-amino and 5-butyl groups, as well as the thiazolone core, will be essential to establish clear SAR. This will provide insights into the key structural features required for potent and selective activity.

Enzyme Kinetics and Inhibition Studies: For compounds that target enzymes, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). X-ray crystallography of the compound bound to its target can provide atomic-level details of the interaction, as has been demonstrated for other 2-aminothiazolones. nih.gov

Cellular Pathway Analysis: Once a target is identified, further studies are needed to understand how the compound's interaction with the target modulates downstream cellular pathways. This can involve techniques like Western blotting, qPCR, and reporter gene assays.

Integration of Chemoinformatics and Machine Learning for Accelerated Compound Design

The vast chemical space surrounding the this compound scaffold presents both an opportunity and a challenge. Chemoinformatics and machine learning have emerged as powerful tools to navigate this space and accelerate the design of new, more potent, and selective analogs. nih.govresearchgate.net

Applications in Drug Discovery:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the activity of novel, untested compounds. mdpi.comnih.gov This allows for the prioritization of synthetic efforts on the most promising candidates.

Virtual Screening: Large virtual libraries of compounds can be screened in silico against a validated biological target to identify potential hits. This can significantly reduce the time and cost associated with high-throughput screening.

De Novo Design: Machine learning algorithms can be trained to generate novel molecular structures with desired properties. researchgate.net This can lead to the discovery of entirely new chemical scaffolds with improved activity and pharmacokinetic profiles.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process is crucial. Machine learning models can be trained to predict these properties, helping to identify and eliminate compounds with unfavorable profiles.

| Computational Approach | Application | Potential Impact |

| QSAR | Predict biological activity of new compounds. mdpi.comnih.gov | Prioritize synthesis of the most promising analogs. |

| Virtual Screening | Identify potential hits from large compound libraries. | Reduce time and cost of experimental screening. |

| De Novo Design | Generate novel molecular structures with desired properties. researchgate.net | Discover new chemical scaffolds with improved characteristics. |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles. | Early identification and elimination of unsuitable compounds. |

Identification and Validation of Novel Biological Targets

The therapeutic potential of this compound may extend beyond its currently known activities. A significant area for future research lies in the identification and validation of novel biological targets for this compound and its derivatives.

Strategies for Target Discovery: